4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide
Description
4-Bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide is a brominated pyrrole alkaloid featuring a carboxamide group substituted with a 1-methoxypropan-2-yl side chain.
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(5-14-2)12-9(13)8-3-7(10)4-11-8/h3-4,6,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
KUGZXYJZCJGDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=CN1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide typically involves the bromination of a pyrrole derivative followed by the introduction of the methoxypropan-2-yl group and the carboxamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the use of reagents like methoxypropan-2-ylamine and carboxylic acid derivatives under controlled temperature and pH conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives with modified functional groups.
Reduction: Reduced carboxamide derivatives with primary or secondary amine groups.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Marine-Derived Bromopyrrole Carboxamides
4-Bromo-N-(Butoxymethyl)-1H-Pyrrole-2-Carboxamide (Compound 95)
- Source : Isolated from the marine sponge Agelas mauritiana (South China Sea) .
- Structure : Differs in the side chain (butoxymethyl vs. 1-methoxypropan-2-yl).
- Bioactivity: Exhibits antifungal activity against Cryptococcus neoformans and antileishmanial activity against Leishmania donovani .
Mauritiamine (Compound 98)
- Source : Derived from Agelas mauritiana (Hachijo-jima Island) .
- Structure : Contains a complex bicyclic side chain instead of a simple ether.
- Bioactivity: Inhibits larval metamorphosis in Balanus amphitrite (ED50 = 15 µg/mL) and shows antibacterial activity against Flavobacterium marinotypicum .
4-Bromo-N-(3-(Imidazo[1,2-a]Pyrimidin-3-yl)Prop-2-yn-1-yl)-1H-Pyrrole-2-Carboxamide (16d)
- Structure : Features an imidazopyrimidine-linked propargyl group .
- Application : Acts as a selective allosteric inhibitor of Aurora kinases, critical in cancer therapy .
- Comparison : The rigid aromatic side chain in 16d may enhance target binding affinity but reduce metabolic stability compared to the flexible methoxypropan-2-yl group in the target compound.
4-Bromo-N-(3-((6-Bromo-1H-Benzo[d]Imidazol-1-yl)Methyl)Benzyl)-1H-Pyrrole-2-Carboxamide (53)
- Structure : Incorporates a benzimidazole-benzyl moiety .
- Application: Investigated as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor for immunotherapy .
- Key Difference : The bulky aromatic substituent in 53 likely increases steric hindrance, affecting membrane permeability relative to the target compound’s smaller side chain.
Side Chain Variations and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Structure-Activity Relationship (SAR) Insights
- Ether vs. Amine Side Chains: Ether groups (e.g., 1-methoxypropan-2-yl, butoxymethyl) balance lipophilicity and solubility, making them favorable for antimicrobial activity . In contrast, basic amines (e.g., dimethylaminoethyl) enhance water solubility but may reduce membrane penetration .
- Aromatic Substitutions : Bulky aromatic side chains (e.g., benzimidazole in compound 53) improve target selectivity in enzyme inhibition but may limit pharmacokinetic profiles .
Biological Activity
4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a methoxypropan-2-yl substituent. This compound is part of a class of pyrrole derivatives that exhibit various biological activities, making it a candidate for further pharmacological exploration.
The molecular formula for this compound is , with a molecular weight of approximately 261.12 g/mol. Its structure features a pyrrole ring, which is known for its involvement in numerous biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.12 g/mol |
| CAS Number | 1061603-29-9 |
Antimicrobial Activity
Compounds with similar structures often exhibit antimicrobial properties. For instance, pyrrole derivatives have been associated with significant activity against various bacterial strains and fungi. The presence of the bromine atom may enhance this activity by increasing the compound's lipophilicity, facilitating membrane penetration.
Antitumor Activity
Pyrrole derivatives have also been investigated for their antitumor potential. Studies suggest that modifications in the pyrrole structure can lead to increased cytotoxicity against cancer cell lines. The unique substitution pattern in this compound may similarly influence its effectiveness as an antitumor agent.
Anti-inflammatory Properties
Research indicates that some pyrrole derivatives possess anti-inflammatory properties. For example, compounds that inhibit nitric oxide (NO) production and cyclooxygenase enzymes have been documented. Although direct studies on this specific compound are lacking, it is reasonable to hypothesize that it may exhibit similar effects due to structural analogies with known anti-inflammatory agents.
The mechanisms by which pyrrole derivatives exert their biological effects often involve interactions with specific protein targets within cells. For instance, some compounds may inhibit key enzymes involved in inflammatory pathways or disrupt cellular signaling cascades critical for tumor growth.
Case Studies and Research Findings
A review of literature reveals several studies focusing on related compounds:
- Antimicrobial Activity : A study demonstrated that brominated pyrroles displayed enhanced antimicrobial activity compared to their non-brominated counterparts, suggesting that bromination may be a beneficial modification for developing new antimicrobial agents.
- Antitumor Studies : Research on structurally similar compounds has shown that modifications at the 4-position can significantly affect cytotoxicity against various cancer cell lines, indicating the potential for tailored therapeutic applications.
- Inflammatory Response Inhibition : In vitro studies have shown that certain pyrrole derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages, emphasizing their potential as anti-inflammatory agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
